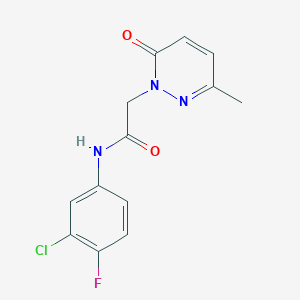
N-(3-chloro-4-fluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide involves the inhibition of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of various kinases, including protein kinase B (PKB/Akt) and glycogen synthase kinase-3 (GSK-3), which are involved in various signaling pathways.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of various inflammatory diseases. It has also been found to exhibit antitumor activity, making it a potential candidate for cancer therapy. Additionally, it has been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide has several advantages for lab experiments. It exhibits potent inhibitory activity against various enzymes and receptors, making it a useful tool for studying various signaling pathways. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of this compound is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide. One direction is to further explore its potential applications in drug discovery and medicinal chemistry research. Another direction is to investigate its potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for its inhibitory activity. Overall, N-(3-chloro-4-fluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide is a promising compound with significant potential for scientific research.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for drug discovery and medicinal chemistry research. It has also been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c1-8-2-5-13(20)18(17-8)7-12(19)16-9-3-4-11(15)10(14)6-9/h2-6H,7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWYOQLVISMSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B4464636.png)
![7-(2-ethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B4464642.png)

![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464654.png)
![8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4464663.png)
![3-{[2-(1-pyrrolidinyl)-4-quinazolinyl]amino}-1-propanol](/img/structure/B4464669.png)
![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4464671.png)
![6-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-ethyl-2-methyl-4-pyrimidinamine](/img/structure/B4464677.png)
![2-(benzylthio)-7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464683.png)
![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4464691.png)
![5-(4-fluorophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4464700.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B4464702.png)
